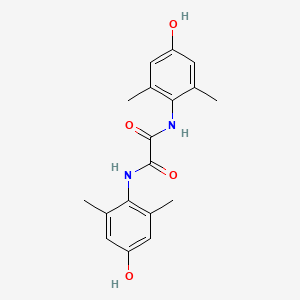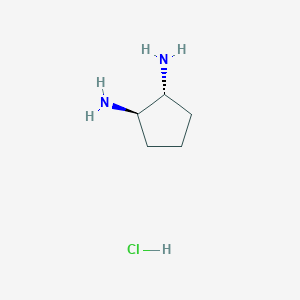
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride, also known as trans-1,2-diaminocyclopentane hydrochloride, is a chemical compound that has been used in numerous scientific research studies. This compound has a unique structure and properties that make it an ideal candidate for various applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride is not fully understood. However, it is believed to act as a chiral ligand in various chemical reactions, which results in the formation of enantiomerically pure products. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function and muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride is its ability to act as a chiral ligand in various chemical reactions, which results in the formation of enantiomerically pure products. It has also been shown to have inhibitory effects on certain enzymes, which can be useful in the development of new drugs. However, one limitation of this compound is its high cost, which can limit its use in certain research studies.
Direcciones Futuras
There are numerous future directions for the use of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride in scientific research. One potential direction is the development of new drugs that target the enzymes that it inhibits. Another potential direction is the use of this compound as a chiral building block in the synthesis of natural products and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry and biochemistry.
Conclusion:
In conclusion, (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride is a unique chemical compound that has numerous applications in scientific research. Its ability to act as a chiral ligand and inhibit certain enzymes makes it an ideal candidate for the development of new drugs and the synthesis of complex organic molecules. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry and biochemistry.
Métodos De Síntesis
The synthesis of (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride involves the reaction of 1,2-dibromocyclopentane with ammonia in the presence of a palladium catalyst. This reaction results in the formation of (1R,2R)-Cyclopentane-1,2-diamine;hydrochlorideaminocyclopentane, which is then reacted with hydrochloric acid to produce (1R,2R)-Cyclopentane-1,2-diamine;hydrochloride.
Aplicaciones Científicas De Investigación
(1R,2R)-Cyclopentane-1,2-diamine;hydrochloride has been used in various scientific research studies, including the synthesis of complex organic molecules, the development of new drugs, and the study of enzyme mechanisms. It has also been used as a chiral building block in the synthesis of natural products and pharmaceuticals.
Propiedades
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIEVBBBKESNH-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

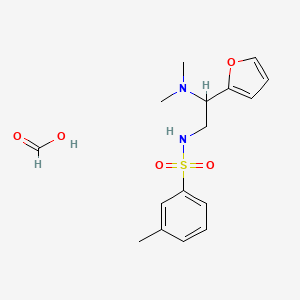
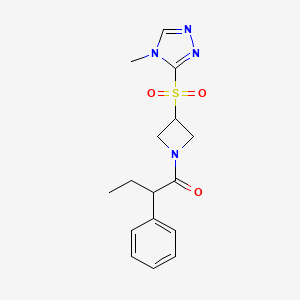
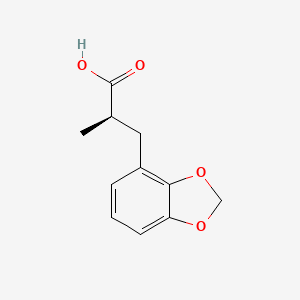
![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2947339.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)
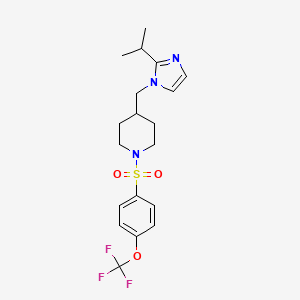

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)
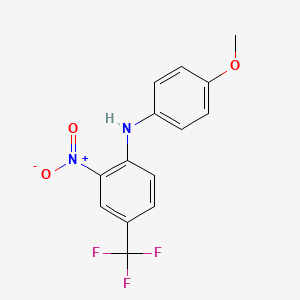
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
